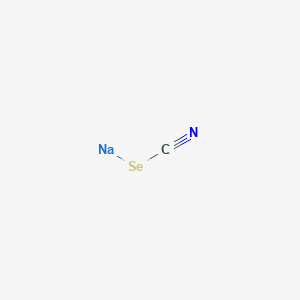

Selenocyanatosodium

Description

Nucleophilic Substitution Reactions

NaSeCN acts as a nucleophile in alkylation and arylation reactions. For example:

- Formation of Selenocyanates :

Reaction with alkyl halides (e.g., bromides, tosylates) yields organoselenocyanates:

$$

\text{R-X} + \text{NaSeCN} \rightarrow \text{R-SeCN} + \text{NaX}

$$

This method is employed to synthesize selenocyanates of amino pyrazoles, uracils, and isoxazoles, which serve as intermediates in pharmaceuticals.

Synthesis of Selenoethers :

Base-catalyzed decomposition of selenocyanates generates 1,2-dialkyldiselanes:$$

2 \text{R-SeCN} \xrightarrow{\text{Base}} \text{R-Se-Se-R} + 2 \text{CN}^-

$$These diselanes are precursors to alkaneselenols via reduction with hypophosphorous acid.

| Reaction Type | Substrates | Products | Applications |

|---|---|---|---|

| Nucleophilic Alkylation | Allylic bromides | Allylic selenocyanates | Antioxidant agents, enzyme inhibitors |

| Base-Catalyzed Diselenation | Selenocyanates | 1,2-Dialkyldiselanes | Precursors to alkaneselenols |

| Reduction | Diselanes | Alkaneselenols | Metal selenide nanoparticle modifiers |

Biological and Pharmacological Applications

Sodium selenocyanate derivatives exhibit multifunctional bioactivity:

- Anticancer Activity : Selenocyanate-functionalized pyrazoles show cytotoxicity against colon (HT-29) and lung (H1299) cancer cell lines with IC₅₀ values <12 µM.

- Antileishmanial Properties : Derivatives inhibit Leishmania spp. with IC₅₀ values <5 µM, targeting Fe-SOD enzymes.

- Antioxidant Capacity : Aromatic selenocyanates mitigate oxidative stress in neuronal cultures by scavenging free radicals and modulating catalase/superoxide dismutase activities.

Environmental and Industrial Relevance

Selenocyanate anions (SeCN⁻) are pollutants in wastewater from oil refineries and selenium-rich ore processing. Their remediation involves:

Properties

Molecular Formula |

CNNaSe |

|---|---|

Molecular Weight |

127.98 g/mol |

IUPAC Name |

selenocyanatosodium |

InChI |

InChI=1S/CHNSe.Na/c2-1-3;/h3H;/q;+1/p-1 |

InChI Key |

IBJRLHARKKQREK-UHFFFAOYSA-M |

Canonical SMILES |

C(#N)[Se][Na] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : NaSeCN

- Molecular Weight : 134.96 g/mol

- Solubility : Highly soluble in water and polar solvents.

- Stability : Sensitive to light and moisture; decomposes under acidic conditions to release toxic hydrogen selenide (H₂Se).

Comparison with Structurally Similar Compounds

Sodium Thiocyanate (NaSCN)

Molecular Formula : NaSCN

Molecular Weight : 81.07 g/mol

Key Differences :

Potassium Selenocyanate (KSeCN)

Molecular Formula : KSeCN

Molecular Weight : 144.08 g/mol

| Property | This compound (NaSeCN) | Potassium Selenocyanate (KSeCN) |

|---|---|---|

| Cation Composition | Na⁺ | K⁺ |

| Solubility in Water | 98 g/100 mL (20°C) | 85 g/100 mL (20°C) |

| Melting Point | 315°C (decomposes) | 350°C (stable up to decomposition) |

| Industrial Use | Limited to niche research | Used in electroplating and catalysis |

Key Differences :

- Cation Effects : Potassium’s larger ionic radius reduces solubility compared to sodium, affecting reaction kinetics in aqueous solutions.

- Thermal Stability : KSeCN exhibits higher thermal stability, making it preferable in high-temperature industrial processes.

Comparison with Functionally Similar Compounds

Selenium Dioxide (SeO₂)

Key Insight : NaSeCN’s anion provides targeted reactivity in biological systems, whereas SeO₂’s broader oxidative capacity limits its therapeutic utility.

Research Findings and Gaps

Preparation Methods

The most commonly cited and traditional method for preparing potassium selenocyanate involves the direct reaction of elemental selenium with potassium cyanide in an alcoholic solvent, typically methanol or 2-propanol.

Procedure : A suspension of selenium powder (100 mesh) is stirred in methanol at room temperature. Potassium cyanide is added in a single portion, initiating a mild exothermic reaction that raises the temperature to about 35 °C. The selenium gradually dissolves, forming a turbid, light grey reaction mixture. After stirring for about 1 hour, the reaction mixture is filtered to remove insolubles and concentrated under reduced pressure to yield crude potassium selenocyanate. This crude product is purified by recrystallization from hot 2-propanol, producing a 2-propanol solvate that loses solvent upon drying to give pure potassium selenocyanate as a white solid.

-

- Solvent: Methanol or 2-propanol

- Temperature: Ambient (~25–35 °C)

- Reaction time: ~1 hour stirring post addition

- Molar ratio: 1:1 potassium cyanide to selenium powder

Yield and purity : The process yields approximately 94% pure potassium selenocyanate after recrystallization.

| Parameter | Details |

|---|---|

| Selenium powder | 100 mesh, 1 equiv. |

| Potassium cyanide | 1 equiv. |

| Solvent | Methanol or 2-propanol |

| Temperature | Room temperature to 35 °C |

| Reaction time | 1 hour |

| Yield | ~94% |

| Product form | White solid (after drying) |

Nucleophilic Substitution Using Potassium Selenocyanate

Once prepared, potassium selenocyanate serves as a nucleophile in the displacement of halides (e.g., bromides) to form organic selenocyanates. This method is often used to prepare selenocyanate derivatives but also demonstrates the utility and stability of potassium selenocyanate.

Typical reaction : Allylic or benzylic bromides react with KSeCN in acetone or acetonitrile at room temperature or slightly elevated temperatures under inert atmosphere (nitrogen). The reaction proceeds via nucleophilic substitution, replacing bromide with the selenocyanate group.

-

- Solvent: Acetone/H2O (4:1 v/v) or acetonitrile

- Temperature: Room temperature (25 °C)

- Reaction time: 10 hours or overnight

- Atmosphere: Nitrogen to prevent oxidation

Workup : The reaction mixture is diluted with dichloromethane, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification is typically done by chromatography.

| Parameter | Details |

|---|---|

| Substrate | Allylic/benzylic bromide |

| Nucleophile | Potassium selenocyanate |

| Solvent | Acetone/H2O (4:1) or acetonitrile |

| Temperature | 25 °C |

| Reaction time | 10–12 hours |

| Atmosphere | Nitrogen |

| Workup | Extraction, drying, chromatography |

Novel Preparation Using Triselenium Dicyanide In Situ Generation

A recent innovative method involves the in situ generation of triselenium dicyanide from malononitrile and selenium dioxide in dimethyl sulfoxide (DMSO). This reagent then reacts with amino pyrazole, amino uracil, or amino isoxazole derivatives to produce selenocyanates efficiently.

-

- Mild conditions, short reaction times (~40 minutes)

- Good to very good yields (up to 78% isolated yield)

- Applicable to gram-scale synthesis

- Avoids the direct handling of potassium selenocyanate

| Parameter | Details |

|---|---|

| Reagents | Malononitrile, selenium dioxide |

| Solvent | DMSO |

| Temperature | 40 °C |

| Reaction time | 30–40 minutes |

| Yield | Up to 78% |

| Substrates | Amino pyrazole, uracil, isoxazole derivatives |

Industrial-Scale and Patent-Described Method Using TMSCN and Selenium Powder

A patented method describes the preparation of a selenium cyano reagent, which can be used to prepare selenocyanates from halogenated hydrocarbons. Key aspects include:

- Reagents : TMSCN (trimethylsilyl cyanide), selenium powder, and a pyrrolidine compound.

- Solvents : Alcohol solvents such as methanol, ethanol, or isopropanol (preferably isopropanol).

-

- Reaction temperature: 80–100 °C (preferably 90 °C)

- Reaction time: 4 to 48 hours (preferably 12 to 24 hours)

- Atmosphere: Inert gas (nitrogen or argon, preferably nitrogen)

- Molar ratios: Pyrrolidine compound : selenium powder : TMSCN = 1 : (2 to 5) : (1 to 3), with a preferred ratio of 1 : 3 : 2

Process :

- Mix reagents in solvent under inert atmosphere.

- Heat and stir at 80–100 °C for the specified time.

- After reaction completion, isolate selenocyanate by filtration and chromatography.

Application : This reagent is broadly applicable for selenocyanation of various halogenated hydrocarbons.

| Parameter | Details |

|---|---|

| Reagents | TMSCN, selenium powder, pyrrolidine compound |

| Solvent | Methanol, ethanol, or isopropanol (preferred) |

| Temperature | 80–100 °C (preferably 90 °C) |

| Reaction time | 4–48 hours (preferably 12–24 h) |

| Atmosphere | Nitrogen or argon (preferably nitrogen) |

| Molar ratio | 1 : 3 : 2 (pyrrolidine : Se : TMSCN) |

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temp. (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Classical KCN + Se | Potassium cyanide, selenium powder | Methanol, 2-propanol | 25–35 | ~1 hour | ~94 | Simple, scalable, widely used |

| Nucleophilic substitution | KSeCN, allylic/benzylic bromides | Acetone/H2O, acetonitrile | 25 | 10–12 hours | High | For organic selenocyanates synthesis |

| In situ triselenium dicyanide | Malononitrile, selenium dioxide | DMSO | 40 | 30–40 minutes | Up to 78 | Novel, efficient, gram-scale applicable |

| TMSCN + Se + pyrrolidine (patent) | TMSCN, selenium powder, pyrrolidine | Isopropanol (preferred) | 80–100 | 12–24 hours | Not specified | Industrial scale, inert atmosphere |

Research Findings and Notes

- The classical method is favored for its simplicity and high yield, but it requires handling toxic potassium cyanide and selenium powder.

- The nucleophilic substitution method using KSeCN is a standard approach for synthesizing organic selenocyanates, demonstrating the reagent’s stability and reactivity.

- The in situ triselenium dicyanide method offers a modern, efficient alternative that avoids direct handling of KSeCN and allows for rapid synthesis with good yields.

- The patented method provides a controlled industrial approach with defined molar ratios and inert atmosphere conditions, suitable for large-scale production.

- Purification generally involves filtration, extraction, and silica gel chromatography to ensure high purity.

- Maintaining an inert atmosphere (nitrogen or argon) is critical in many methods to prevent oxidation of selenium species.

Q & A

Basic: What are the standard protocols for synthesizing Selenocyanatosodium in a laboratory setting?

Answer:

Synthesis typically involves reacting sodium hydroxide with selenocyanic acid derivatives under controlled conditions. Key steps include:

- Reagent purification : Pre-dry sodium hydroxide to avoid hydrolysis side reactions .

- Stoichiometric control : Use molar ratios validated in peer-reviewed studies (e.g., 1:1 NaOH:HSeCN) and monitor pH to prevent selenocyanate decomposition .

- Isolation : Employ vacuum filtration or recrystallization in anhydrous solvents (e.g., ethanol) to minimize hygroscopicity .

- Characterization : Include elemental analysis, FT-IR (Se-C≡N stretch ~2060 cm⁻¹), and X-ray diffraction for crystalline validation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what parameters should be reported?

Answer:

- FT-IR : Report Se-C≡N stretching frequency and compare with literature to confirm bond integrity. Note solvent effects on peak shifts .

- NMR (¹H/¹³C) : Use D₂O as a solvent; absence of proton signals near 2.5 ppm confirms purity (avoids Se-H byproducts) .

- XRD : Include lattice parameters and compare with crystallographic databases (e.g., CCDC) to validate structural homogeneity .

- Thermogravimetric Analysis (TGA) : Document thermal stability thresholds (e.g., decomposition >200°C) for storage recommendations .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?

Answer:

- Controlled replication : Standardize solvent, temperature, and instrument calibration (e.g., NMR referencing to TMS) to isolate variables .

- Meta-analysis : Use tools like Semantic Scholar to compare datasets, highlighting methodological differences (e.g., aqueous vs. non-aqueous synthesis) .

- Error quantification : Apply statistical tests (e.g., ANOVA) to assess inter-laboratory variability in peak assignments .

- Collaborative validation : Share raw data via repositories like Zenodo for independent verification .

Advanced: What strategies can optimize the yield of this compound in aqueous versus non-aqueous synthesis routes?

Answer:

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and stirring rates in a factorial design to identify yield drivers .

- Kinetic studies : Use in-situ Raman spectroscopy to track reaction progress and identify rate-limiting steps (e.g., selenocyanate protonation) .

- Solvent screening : Compare aprotic solvents (DMF, THF) with aqueous systems; report yield, purity, and energy efficiency metrics .

- Contradiction management : If literature conflicts arise, contextualize results using reaction thermodynamics (e.g., ∆G calculations) .

Basic: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:

- Stress testing : Expose samples to humidity (40–80% RH), light (UV-Vis irradiation), and temperature cycles (-20°C to 50°C) .

- Analytical endpoints : Monitor Se⁻² oxidation via ICP-MS and structural degradation via XRD .

- Data tabulation : Summarize stability thresholds in a table format (e.g., degradation rates vs. RH) for clarity .

Advanced: What methodologies address the reactivity contradictions of this compound in organic vs. inorganic matrices?

Answer:

- Computational modeling : Use DFT calculations to predict Se-C≡N bond polarization in different matrices .

- Controlled hybridization : Synthesize hybrid materials (e.g., this compound-polymer composites) and compare reactivity via kinetic assays .

- Cross-disciplinary validation : Integrate electrochemical data (e.g., cyclic voltammetry) with spectroscopic results to resolve mechanistic ambiguities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Toxicity mitigation : Use fume hoods for synthesis, and monitor airborne Se levels with real-time sensors .

- Waste disposal : Neutralize residues with 10% NaHCO₃ before aqueous disposal to prevent selenide generation .

- Documentation : Include hazard codes (e.g., GHS07) in all experimental protocols .

Advanced: How can researchers validate the purity of this compound when commercial reagents contain trace selenium oxides?

Answer:

- Trace analysis : Employ ICP-OES or EDX to quantify Se:O ratios and correlate with synthetic batches .

- Chromatographic separation : Use ion-exchange HPLC to isolate this compound from oxide impurities .

- Comparative studies : Benchmark purity against in-house synthesized standards with documented characterization .

Guidance for Data Presentation

- Tables : Include columns for experimental variables (e.g., solvent, temperature), yield (%), and purity metrics (e.g., elemental analysis %).

- Figures : Use line graphs for kinetic data and bar charts for comparative yields. Annotate uncertainties (e.g., ±SD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.